molecular formula C17H15NO2S2 B2500399 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide CAS No. 2034595-05-4

2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Cat. No. B2500399
CAS RN: 2034595-05-4
M. Wt: 329.43
InChI Key: NMJRKDRXJSPABF-UHFFFAOYSA-N
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Description

The compound 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a structurally complex molecule that incorporates several heterocyclic components, such as thiophene and furan rings, which are known to contribute to various biological activities. The presence of a benzamide moiety is also significant, as benzamide derivatives are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported using microwave-assisted methods, which provide a rapid and efficient route to these compounds. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of related compounds, which often reveal important interactions such as hydrogen bonding and π-π interactions that can influence the stability and reactivity of the molecule . These studies are crucial for understanding the three-dimensional conformation of the molecule and its potential interaction with biological targets.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be quite diverse. For example, N-(1-Naphthyl)furan-2-carboxamide was synthesized and further transformed into a thioamide, followed by oxidation to yield a benzothiazole derivative, demonstrating the potential for complex transformations involving furan and benzamide units . This suggests that this compound could also undergo various chemical reactions, potentially leading to new compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by the presence of substituents on the aromatic rings and the nature of the heterocycles involved. For instance, the crystal structure and spectral analyses of N,N'-(2,2'-dithiodi-o-phenylene)bis-(furan-2-carboxamide) provide insights into the types of intermolecular interactions that can occur and how they affect the compound's properties . These analyses are essential for predicting the solubility, stability, and overall behavior of the compound in different environments.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds similar to "2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide" has led to the development of various synthesis methods for thiophene and furan derivatives. For instance, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing an active methine group has been explored, demonstrating the potential for creating diverse heterocyclic structures useful in pharmaceuticals and materials science (Maruoka, Yamagata, & Yamazaki, 2001). Another study focused on the synthesis of 3‐Acyl‐5,6‐dihydro‐2‐phenylthieno(‐furo‐)[2,3‐d]pyrimidin‐4(3H)‐ones, further illustrating the versatility of these heterocyclic frameworks in synthesizing compounds with potential biological activity (Maruoka, Yamagata, & Yamazaki, 1994).

Molecular Structure Analysis

The crystal structure analysis of related compounds provides insights into their molecular configurations and potential interactions. For example, a study on the crystal structure of a thiophene and oxadiazole-based compound revealed stabilization by hydrogen bonds and π···π interactions, which could inform the design of molecular materials with specific properties (Sharma et al., 2016).

Antipathogenic Activity

Compounds with thiourea derivatives, similar in structure to the subject compound, have been investigated for their antipathogenic activity, particularly against bacterial cells. These studies suggest potential applications in developing antimicrobial agents with specific antibiofilm properties, which could be relevant for medical device coatings and infection control (Limban, Marutescu, & Chifiriuc, 2011).

Materials Science and Solar Cell Applications

The research on conjugation-extended tetrathiafulvalene analogues involving aromatic heterocyclic linking groups like thiophene and furan has implications for materials science, particularly in the development of conductive materials and solar cells. These studies explore the electrochemical properties and potential applications of these compounds in energy conversion and storage technologies (Takahashi et al., 1993).

properties

IUPAC Name

2-methylsulfanyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-21-16-5-3-2-4-14(16)17(19)18-10-13-6-7-15(20-13)12-8-9-22-11-12/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJRKDRXJSPABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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